molecular formula C12H19NO2 B2390610 1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2361639-47-4

1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Cat. No.: B2390610
CAS No.: 2361639-47-4
M. Wt: 209.289
InChI Key: CDKINSLUQFRSGM-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to this family, which includes compounds with significant pharmacological properties .

Chemical Reactions Analysis

1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the nervous system, influencing neurotransmitter release and uptake. This interaction can modulate various physiological responses, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one include other tropane alkaloids such as cocaine and atropine. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-12(15)13-10-3-4-11(13)8-9(7-10)5-6-14/h2,9-11,14H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKINSLUQFRSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCC1CC(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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